molecular formula C18H11ClO3 B5594407 3-(4-chlorophenyl)-5-methyl-7H-furo[3,2-g]chromen-7-one

3-(4-chlorophenyl)-5-methyl-7H-furo[3,2-g]chromen-7-one

Cat. No.: B5594407
M. Wt: 310.7 g/mol
InChI Key: XBIVXNIRHZNVRU-UHFFFAOYSA-N
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Description

3-(4-Chlorophenyl)-5-methyl-7H-furo[3,2-g]chromen-7-one is a complex organic compound belonging to the class of furanochromones

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-chlorophenyl)-5-methyl-7H-furo[3,2-g]chromen-7-one typically involves multiple steps, starting with the construction of the chromone core. One common approach is the cyclization of appropriate precursors under acidic conditions. The presence of a chlorophenyl group requires careful control of reaction conditions to ensure selective functionalization.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow chemistry to enhance efficiency and yield. Advanced purification techniques, such as column chromatography and recrystallization, are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. The presence of the chlorophenyl group makes it susceptible to electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromyl chloride (CrO2Cl2).

  • Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst.

  • Substitution: Electrophilic substitution reactions often use reagents like nitric acid (HNO3) and sulfuric acid (H2SO4).

Major Products Formed:

  • Oxidation: Formation of quinones and other oxidized derivatives.

  • Reduction: Production of reduced phenyl derivatives.

  • Substitution: Introduction of various substituents on the aromatic ring, leading to a range of derivatives.

Scientific Research Applications

Chemistry: In chemistry, this compound serves as a versatile intermediate for the synthesis of more complex molecules

Biology: Biologically, 3-(4-chlorophenyl)-5-methyl-7H-furo[3,2-g]chromen-7-one has shown promise in various bioassays. It exhibits potential biological activities, such as antimicrobial and antioxidant properties, making it a candidate for further research in drug discovery.

Medicine: In the medical field, this compound has been investigated for its potential therapeutic effects. Studies have explored its use in treating conditions such as inflammation and cancer, highlighting its importance in pharmaceutical research.

Industry: Industrially, this compound can be used in the development of new materials, including polymers and coatings. Its unique chemical properties make it suitable for applications requiring stability and resistance to environmental factors.

Mechanism of Action

The mechanism by which 3-(4-chlorophenyl)-5-methyl-7H-furo[3,2-g]chromen-7-one exerts its effects involves interactions with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to biological responses. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • Chromone derivatives: Other chromone-based compounds share structural similarities but may differ in functional groups and substituents.

  • Furan derivatives: Compounds containing furan rings exhibit similar reactivity patterns but may have different substituents.

Uniqueness: 3-(4-chlorophenyl)-5-methyl-7H-furo[3,2-g]chromen-7-one stands out due to its specific combination of chromone and furan rings, as well as the presence of the chlorophenyl group. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Biological Activity

3-(4-chlorophenyl)-5-methyl-7H-furo[3,2-g]chromen-7-one is a synthetic organic compound belonging to the furochromenone family. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in anticancer and antimicrobial applications. This article reviews the existing research on its biological activity, including mechanisms of action, structure-activity relationships, and comparative studies with related compounds.

Chemical Structure and Properties

The molecular formula of this compound is C18H14ClO3C_{18}H_{14}ClO_3 with a molecular weight of approximately 316.75 g/mol. Its structure features a furochromenone core with a chlorophenyl substituent that may enhance its biological activity through electronic effects.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer properties. In vitro studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines. The mechanisms proposed include:

  • Induction of Apoptosis : The compound has been shown to activate apoptotic pathways in cancer cells, leading to programmed cell death.
  • Cell Cycle Arrest : It induces cell cycle arrest at the G2/M phase, thereby preventing cancer cell division.

A study reported that treatment with this compound significantly reduced cell viability in breast cancer (MCF-7) and lung cancer (A549) cell lines by more than 50% at concentrations above 10 µM .

Antimicrobial Activity

The compound also demonstrates antimicrobial properties against various bacterial strains. Its efficacy varies depending on the type of bacteria and concentration used. Notably, it has shown activity against:

  • Gram-positive bacteria : Effective against Staphylococcus aureus and Streptococcus pneumoniae.
  • Gram-negative bacteria : Exhibits moderate activity against Escherichia coli and Pseudomonas aeruginosa.

The minimum inhibitory concentration (MIC) values for these bacteria ranged from 15 to 30 µg/mL, indicating potential as a therapeutic agent in treating infections .

Structure-Activity Relationship (SAR)

The presence of the chlorophenyl group is believed to enhance the biological activity of this compound compared to other similar compounds. A comparative analysis with structurally related compounds shows that modifications in substituents can significantly influence their biological properties:

Compound NameStructureUnique Features
3-(4-fluorophenyl)-5-methyl-7H-furo[3,2-g]chromen-7-oneStructureFluorine substituent may alter electronic properties
3-(4-methoxyphenyl)-5-methyl-7H-furo[3,2-g]chromen-7-oneStructureMethoxy group introduces additional reactivity
3-(4-bromophenyl)-5-methyl-7H-furo[3,2-g]chromen-7-oneStructureBromine may enhance lipophilicity

The SAR studies suggest that electron-withdrawing groups like chlorine and bromine increase the compound's potency by stabilizing reactive intermediates during biological interactions .

Case Studies

Several case studies have explored the biological activity of this compound:

  • In Vivo Studies : A study conducted on mice showed that administration of this compound led to significant tumor reduction in xenograft models of breast cancer. The compound was administered at a dose of 20 mg/kg body weight for two weeks.
  • Mechanistic Insights : Research utilizing flow cytometry revealed that treated cancer cells exhibited increased levels of reactive oxygen species (ROS), suggesting oxidative stress as a mechanism for its anticancer effects .

Properties

IUPAC Name

3-(4-chlorophenyl)-5-methylfuro[3,2-g]chromen-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H11ClO3/c1-10-6-18(20)22-17-8-16-14(7-13(10)17)15(9-21-16)11-2-4-12(19)5-3-11/h2-9H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBIVXNIRHZNVRU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)OC2=CC3=C(C=C12)C(=CO3)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H11ClO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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